molecular formula C15H16N2O2 B8626547 3-(1-Aminopropylidene)-1-methyl-6-phenylpyridine-2,4(1H,3H)-dione CAS No. 62613-70-1

3-(1-Aminopropylidene)-1-methyl-6-phenylpyridine-2,4(1H,3H)-dione

Cat. No. B8626547
M. Wt: 256.30 g/mol
InChI Key: PAGYPWPRFATYPU-UHFFFAOYSA-N
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Patent
US04120967

Procedure details

A mixture of 7.2 g. (0.0314 mole) of 3-ethyl-5-methyl-6-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, 160 ml. ethanol and 0.800 g. 10% palladium on carbon is hydrogenated at 50 psi and room temperature. The hydrogenation is ceased after 1 equivalent of hydrogen is absorbed (ca 4 hours). The mixture is filtered to remove the catalyst and the solvent removed in vacuo. The residue is crystallized from ether to give 3-(1-iminopropyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone, m.p. 145° to 147° C.
Quantity
0.0314 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]2[C:8](=[O:19])[N:9]([CH3:18])[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:11][C:6]=2[O:5][N:4]=1)[CH3:2].[H][H]>[Pd].C(O)C>[NH:4]=[C:3]([C:7]1[C:8](=[O:19])[N:9]([CH3:18])[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:11][C:6]=1[OH:5])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0.0314 mol
Type
reactant
Smiles
C(C)C1=NOC2=C1C(N(C(=C2)C2=CC=CC=C2)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.2 g
CUSTOM
Type
CUSTOM
Details
is hydrogenated at 50 psi and room temperature
CUSTOM
Type
CUSTOM
Details
is absorbed (ca 4 hours)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
N=C(CC)C=1C(N(C(=CC1O)C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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